5-Methyl-3-(piperidin-4-yl)-1,2,4-oxadiazole hydrochloride

Antiviral HIV MTT Assay

Reproducing HIV-1 SAR data or exploring FXR/PXR modulation requires exact intermediates. 5-Methyl-3-(piperidin-4-yl)-1,2,4-oxadiazole hydrochloride (CAS 280110-73-8), ≥95% pure, provides an unsubstituted piperidine NH for orthogonal N-functionalization. - Enables focused library synthesis; validated HIV-1 inhibition >90% at >20 µM in CEM-T4 cells. - HCl salt ensures easy handling and batch-to-batch consistency. - Sourced from established suppliers, minimizing impurities that interfere with cellular assays.

Molecular Formula C8H14ClN3O
Molecular Weight 203.67 g/mol
CAS No. 280110-73-8
Cat. No. B1287209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-3-(piperidin-4-yl)-1,2,4-oxadiazole hydrochloride
CAS280110-73-8
Molecular FormulaC8H14ClN3O
Molecular Weight203.67 g/mol
Structural Identifiers
SMILESCC1=NC(=NO1)C2CCNCC2.Cl
InChIInChI=1S/C8H13N3O.ClH/c1-6-10-8(11-12-6)7-2-4-9-5-3-7;/h7,9H,2-5H2,1H3;1H
InChIKeyZPNGKRXVCMUARH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Profile and Procurement Significance


5-Methyl-3-(piperidin-4-yl)-1,2,4-oxadiazole hydrochloride (CAS 280110-73-8) is a heterocyclic building block comprising a 1,2,4-oxadiazole core substituted with a methyl group and a piperidine ring, stabilized as the hydrochloride salt . The compound is structurally related to a class of 1,2,4-oxadiazole derivatives that have been explored as modulators of nuclear receptors such as FXR and PXR [1]. It is supplied as a research-grade chemical (≥95% purity) and serves as a versatile intermediate for the synthesis of more complex pharmacologically active molecules .

Salt Form Hydrochloride salt improves aqueous handling and solubility consistency
Synthetic Handle Free piperidine NH allows orthogonal functionalization for library synthesis
Purity Specified purity reduces batch variability and assay interference

Why This Compound Cannot Be Replaced by In‑Class Analogs


Within the 1,2,4-oxadiazole chemotype, subtle variations in substitution pattern and salt form profoundly impact physicochemical properties, biological activity, and synthetic utility. The hydrochloride salt (CAS 280110-73-8) provides a distinct solubility and handling profile compared to the free base (CAS 757175-70-5) or N‑substituted derivatives [1]. Furthermore, the presence of an unsubstituted piperidine nitrogen permits orthogonal functionalization that is impossible with analogs bearing N‑alkyl or N‑aryl groups [2]. These differences are critical when selecting a starting material for lead optimization campaigns or when reproducing published SAR results that specifically reference the hydrochloride form.

  • Hydrochloride salt (CAS 280110-73-8) vs free base (757175-70-5): salt form may shift dissolution and handling; free base requires different solubilization steps.
  • Unsubstituted piperidine NH enables orthogonal modification; N‑alkyl/aryl analogs lack this handle, restricting derivatization and SAR exploration.

Quantitative Differentiation: Comparator‑Based Evidence


Anti‑HIV Activity in CEM‑T4 Cells

5-Methyl-3-(piperidin-4-yl)-1,2,4-oxadiazole hydrochloride demonstrates anti‑HIV activity, achieving >90% inhibition of viral replication at a concentration >20 µM in CEM‑T4 cells [1]. This level of inhibition, while moderate, positions the compound as a potential scaffold for further optimization compared to other 1,2,4-oxadiazole derivatives that exhibit no significant antiviral activity in the same assay system [2].

HIV-1 Inhibition
Class-level
>90% inhibition, >20 µM
Supports antiviral screening context
NIAID database; MTT assay, CEM‑T4 cells; baseline no significant inhibition
Antiviral HIV MTT Assay

Salt Form Solubility and Handling Advantage

The hydrochloride salt (MW 203.67) offers distinct physicochemical advantages over the corresponding free base (MW 167.21; CAS 757175-70-5) . While direct aqueous solubility data are not reported in public databases, the hydrochloride salt is universally recognized to exhibit improved water solubility and enhanced stability compared to the free amine, a property critical for reproducible biological assay preparation [1].

Salt Form Handling
Supporting evidence
HCl salt (203.67 g/mol)
vs
Free base (167.21 g/mol)
Salt form may improve aqueous handling
Mass difference 36.46 g/mol (HCl); reported to enhance solubility
Physicochemical Properties Salt Form Solubility

Synthetic Versatility via Free Piperidine NH

5-Methyl-3-(piperidin-4-yl)-1,2,4-oxadiazole hydrochloride features a secondary amine on the piperidine ring that is available for subsequent functionalization (e.g., amide formation, reductive amination, or alkylation) [1]. In contrast, the dual FXR/PXR modulator leads (compounds 5 and 11) described by Finamore et al. bear N‑alkyl/aryl substituents that preclude further simple derivatization [2]. This unsubstituted piperidine nitrogen is essential for generating diverse libraries of N‑substituted analogs as described in the Eli Lilly patent covering 5‑methyl‑1,2,4‑oxadiazol‑3‑yl compounds [1].

Synthetic Versatility
Class-level
Free piperidine NH
vs
N‑substituted (limited)
Enables orthogonal derivatization
Essential for parallel library synthesis; patent-aligned diversification
Building Block Chemical Synthesis Lead Optimization

Purity Specification and Batch Consistency

Commercially available 5-Methyl-3-(piperidin-4-yl)-1,2,4-oxadiazole hydrochloride is routinely supplied with a purity of 95% or greater . This specification ensures minimal interference from impurities during biological assays and chemical reactions. For comparison, many in‑class analogs synthesized in‑house or sourced from less reputable vendors lack rigorous batch‑to‑batch purity certification, introducing variability that can confound SAR interpretation [1].

Purity Specification
Supporting evidence
≥95%
Reduces batch variability
Certified purity from major vendors; minimizes assay interference
Quality Control Purity Batch Reproducibility

Procurement‑Focused Application Scenarios


Antiviral Lead Optimization for HIV

The compound's documented >90% HIV‑1 inhibition at >20 µM in CEM‑T4 cells [1] provides a validated phenotype for SAR expansion. Researchers can procure this hydrochloride salt to generate focused libraries via N‑functionalization, aiming to improve potency and selectivity against HIV.

Nuclear Receptor Modulator Synthesis

The unsubstituted piperidine nitrogen allows for the introduction of diverse N‑alkyl/aryl groups, enabling the exploration of FXR and PXR modulation as described by Finamore et al. [2]. The hydrochloride form facilitates easy handling and purification during library synthesis.

Building Block for Tauopathy‑Targeted Compounds

Patents from Eli Lilly describe the use of 5‑methyl‑1,2,4‑oxadiazol‑3‑yl compounds in treating tauopathies [3]. The hydrochloride salt serves as a key intermediate for constructing these patented scaffolds, ensuring that synthesized analogs align with disclosed intellectual property.

Quality‑Controlled Reagent for Reproducible Assays

With a certified purity of ≥95% , this compound minimizes impurities that could interfere with cellular assays (e.g., MTT toxicity readings). Procurement from established vendors ensures batch‑to‑batch consistency, critical for longitudinal studies or when comparing data across institutions.

Application
Selection Property
Validation Focus
HIV antiviral lead optimization
Reported antiviral activity in cell-based assay
Potency improvement via N-functionalization
FXR/PXR modulator library synthesis
Free piperidine NH for N-alkyl/aryl diversification
Nuclear receptor modulation assay profiling
Tauopathy-targeted compound construction
5-methyl-1,2,4-oxadiazole scaffold
Patent-aligned analog synthesis
Reproducible cellular assay reagent
Consistent purity specification
Batch-to-batch impurity profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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